Vanillyl Methyl Ketone-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

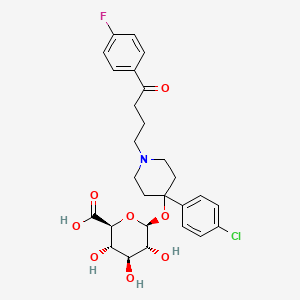

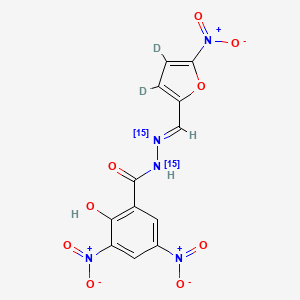

Vanillyl Methyl Ketone-d5, also known as 1-(4-Hydroxy-3-methoxyphenyl)-2-propanone-d5, is a stable isotope labelled compound . It is a volatile aromatic compound that is released from hard woods. It is often found in wine that has been aged in wood barrels, contributing to the wine’s flavor profile. It is also released during combustion, giving flavor to smoked meats.

Synthesis Analysis

The synthesis of Vanillyl Methyl Ketone-d5 involves a wide spectrum of methodologies, including enzymatic, microbial, and immobilized systems . The precursors of vanillin, such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C6–C3 phenylpropanoids, add depth and insight to the understanding of vanillin synthesis .Molecular Structure Analysis

The molecular formula of Vanillyl Methyl Ketone-d5 is C10H7D5O3 . Its molecular weight is 185.23 .Applications De Recherche Scientifique

Synthesis and Anti-Inflammatory Activity

Vanillyl methyl ketone has been synthesized from eugenol through Wacker oxidation, showing a yield of 45% with vanillin as a by-product. This compound has demonstrated higher anti-inflammatory activity and selectivity towards COX-2 compared to eugenol, as shown through in silico analysis. The molecular docking studies reveal that vanillyl methyl ketone exhibits low binding energy affinity and forms numerous hydrogen bonds with the active site of the COX-2 enzyme, indicating its potential as an anti-inflammatory agent (Ummah, Mahardika, & Mardliyah, 2020).

Renewable Materials

Vanillyl alcohol, closely related to vanillyl methyl ketone, serves as a precursor in the synthesis of bio-based epoxy resins. These resins have been developed from vanillyl alcohol and other compounds, showing the impact of methoxy and methylene moieties on the polymer properties. The study highlights the potential of vanillyl alcohol-derived materials in creating renewable and sustainable epoxy thermosets, indicating a promising direction for using vanillyl methyl ketone derivatives in renewable material applications (Hernandez et al., 2016).

Biosynthesis Pathways

Exploration into the biosynthesis of vanillyl alcohol from simple carbon sources in Escherichia coli presents a novel pathway extending from 4-hydroxybenzoic acid. This study not only demonstrates the microbial production of vanillyl alcohol but also the potential of engineering biosynthesis pathways for the production of vanillyl methyl ketone and its derivatives. The work showcases the application of enzyme promiscuity in designing artificial pathways for the synthesis of high-value methylated aromatic compounds (Chen et al., 2017).

Catalysis and Chemical Transformations

The catalytic performance of vanillyl acetone, another derivative of vanillyl methyl ketone, in the selective hydrogenation of α,β-unsaturated ketones, esters, and sulfones highlights the potential of non-toxic, non-noble metal-based catalysts in the synthesis of pharmaceutical and fragrance products. This study underlines the importance of support wettability and metallic phase dispersion in determining catalytic performance, opening up avenues for the application of vanillyl methyl ketone derivatives in green chemistry and catalysis (Cavuoto et al., 2020).

Propriétés

Numéro CAS |

1794811-86-1 |

|---|---|

Nom du produit |

Vanillyl Methyl Ketone-d5 |

Formule moléculaire |

C₁₀H₇D₅O₃ |

Poids moléculaire |

185.23 |

Synonymes |

1-(4-Hydroxy-3-methoxyphenyl)-2-propanone-d5; (4-Hydroxy-3-methoxyphenyl)acetone-d5; 1-(4-Hydroxy-3-methoxyphenyl)-2-propanone-d5; 2-Propiovanillone-d5; Guaiacylacetone-d5; Methyl Vanillyl Ketone-d5; NSC 16690-d5; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.